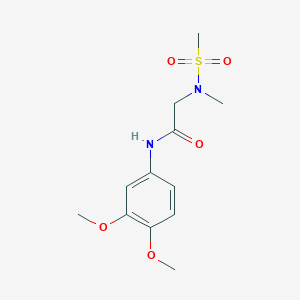

![molecular formula C16H14N2O3 B4459981 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4459981.png)

6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Descripción general

Descripción

6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a selective inhibitor of protein kinase A (PKA) that has been widely used in scientific research. PKA is an important signaling molecule that plays a critical role in various cellular processes such as metabolism, gene expression, and cell proliferation. H-89 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

1. Application in Thermally Activated Delayed Fluorescent Emitters

Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. They highlighted the strong electron deficiency of the benzoisoquinoline-1,3-dione acceptor, leading to the development of red TADF emitters with high quantum efficiency in TADF devices (Yun & Lee, 2017).

2. Targeting Breast Cancer via Arylhydrocarbon Receptor Pathway

Gilbert et al. (2020) identified a naphthalimide analogue, closely related to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as a potent and selective molecule for targeting breast cancer. This compound acts via the aryl hydrocarbon receptor (AHR) pathway, inducing CYP1 metabolising monooxygenases in breast cancer cell line models (Gilbert et al., 2020).

3. Antitumor Activity in Lymphocytic and Lymphoid Leukemia

Paull et al. (1984) conducted a study on benzo(de)isoquinoline-1,3-diones, including compounds structurally related to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, for their antitumor activity against P388 lymphocytic leukemia and L1210 lymphoid leukemia. They emphasized the importance of the imide side-chain and substituent on the aromatic portion for anticancer activity (Paull, Nasr, & Narayanan, 1984).

4. DTT Detection and Biomedical Imaging

Sun et al. (2018) developed a novel two-photon fluorescent probe based on a benzo[de]isoquinoline-1,3(2H)-dione derivative for detecting 1, 4-dithiothreitol (DTT), a critical compound in biology, biochemistry, and biomedicine. This probe responded quickly to DTT and was successfully employed in one- and two-photon imaging in HepG2 cells (Sun et al., 2018).

5. Nonlinear Optical Properties and Laser Applications

Abidin et al. (2013) investigated the nonlinear optical properties of a compound similar to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, focusing on its applications in high repetition rate laser technology. They emphasized the potential of these compounds in the field of photonics [(Abidin et al., 2013)](https://consensus.app/papers/frequency-modulation-optimization-zscan-repetition-rate-abidin/68274dc139f65116a4c78bd787219a01/?utm_source=chatgpt).

6. Antimicrobial Activity

Sakram et al. (2018) researched the synthesis of benzo[de]isoquinoline-1,3(2H)-dione derivatives and their antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This study highlighted the potential use of these compounds in combating microbial infections (Sakram et al., 2018).

7. Applications in Organic Light-Emitting Devices

Luo et al. (2015) synthesized red-emissive fluorophores based on 1,8-naphthalimide derivatives, closely related to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. They explored these compounds' use in organic light-emitting diode (OLED)

applications, demonstrating their potential as standard-red light-emitting materials for advanced electronic devices (Luo et al., 2015).

8. Synthesis and Biological Evaluation of Antitumor Agents

Sirgamalla and Boda (2019) synthesized derivatives of benzo[de]isoquinoline-1,3(2H)-dione, evaluating their antibacterial and antifungal activities. They explored these compounds' potential as potent therapeutic agents against various bacterial and fungal strains, underlining their significance in developing new antitumor medications (Sirgamalla & Boda, 2019).

9. Development of Cyclin-Dependent Kinase 4 Inhibitors

Tsou et al. (2009) reported on isoquinoline-1,3-(2H,4H)-dione derivatives as a new class of antitumor agents. They specifically focused on their potency and selectivity in inhibiting cyclin-dependent kinase 4, a critical target in cancer therapy (Tsou et al., 2009).

10. Chemosensor Development for Metal Ion Detection

Staneva et al. (2020) synthesized and characterized a 1,8-naphthalimide derivative, structurally similar to 6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, for its sensor ability. They explored its application in detecting metal ions, demonstrating the versatility of these compounds in chemical sensing technology (Staneva, Angelova, & Grabchev, 2020).

Propiedades

IUPAC Name |

6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-11-3-1-2-10-13(18-6-8-21-9-7-18)5-4-12(14(10)11)16(20)17-15/h1-5H,6-9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMJJQGEGBBJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459908.png)

![1-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4459913.png)

![2-(2-furylmethyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459921.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)

![N-(2-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4459942.png)

![2-chloro-N-ethyl-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4459950.png)

![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4459962.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B4459969.png)

![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4459978.png)

![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4459983.png)

![3-[(2-{[2-(2-thienyl)ethyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4459991.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B4459996.png)

![N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B4460010.png)